2-Methylazetidine-3-carbonitrile;hydrochloride

Medicinal Chemistry Chiral Building Blocks Stereochemical SAR

Fragment-based screening libraries often lack stereochemical diversity, limiting SAR resolution. 2-Methylazetidine-3-carbonitrile HCl (CAS 2231674-13-6) addresses this with two adjacent sp³ stereocenters, enabling chiral resolution into four distinct enantiomers unavailable from achiral 3-methyl or 3-unsubstituted analogs. • Dual stereocenters for stereochemistry-driven kinase inhibitor and peptidomimetic screening. • Direct C3-nitrile attachment (zero rotatable bonds) minimizes binding entropy loss vs. methylene-spaced congeners. • ≥97% purity with batch-specific CoA; shipped under cold chain (2-8°C) for validated thermal stability.

Molecular Formula C5H9ClN2
Molecular Weight 132.59 g/mol
CAS No. 2231674-13-6
Cat. No. B6300569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylazetidine-3-carbonitrile;hydrochloride
CAS2231674-13-6
Molecular FormulaC5H9ClN2
Molecular Weight132.59 g/mol
Structural Identifiers
SMILESCC1C(CN1)C#N.Cl
InChIInChI=1S/C5H8N2.ClH/c1-4-5(2-6)3-7-4;/h4-5,7H,3H2,1H3;1H
InChIKeyVWHFVCOSDXJTMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylazetidine-3-carbonitrile Hydrochloride: Overview


2-Methylazetidine-3-carbonitrile;hydrochloride (CAS 2231674-13-6) is a heterocyclic building block comprising a four-membered azetidine ring substituted at the 2-position with a methyl group and at the 3-position with a nitrile (carbonitrile) group, isolated as the hydrochloride salt with molecular formula C₅H₉ClN₂ and molecular weight 132.59 g/mol . The free base (CAS 2091482-26-5) has formula C₅H₈N₂ and MW 96.13 g/mol . The compound exhibits a computed XLogP3 of -0.3, one hydrogen bond donor (NH₂⁺), and two hydrogen bond acceptors (C≡N) , positioning it as a compact, polar scaffold for fragment-based drug discovery and constrained peptidomimetic design. Its structure embeds two contiguous sp³ stereocenters at C2 and C3, offering cis/trans diastereomeric possibilities that are absent in simpler azetidine-3-carbonitrile analogs [1].

Why This Building Block Cannot Be Replaced by Generic Analogs


Although several azetidine-3-carbonitrile congeners share the same elemental composition (C₅H₉ClN₂), their regiochemical and topological differences produce distinct conformational, electronic, and stereochemical profiles that render them non-interchangeable in structure-activity relationship (SAR) campaigns [1]. The 2-methyl-3-carbonitrile substitution pattern establishes two adjacent sp³ stereocenters, enabling chiral resolution into enantiomerically pure building blocks—a feature absent in the achiral 3-methyl-3-carbonitrile analog (CAS 936850-33-8), which bears a quaternary C3 center [2]. Additionally, the nitrile group attached directly to the ring at C3 (rather than extended via a methylene spacer as in 2-(azetidin-3-yl)acetonitrile hydrochloride, CAS 1423057-36-6) alters both the vector of the nitrile dipole and the ring electronics, affecting downstream reactivity and target engagement geometry . The hydrochloride salt form further distinguishes this compound by providing a pre-weighed, protonated azetidine nitrogen with defined stoichiometry, improving handling precision relative to the free base, which has a different CAS registry (2091482-26-5) and hygroscopicity profile .

Quantitative Differentiation Evidence vs. Closest Analogs


Regiochemical Differentiation: 2-Methyl vs. 3-Methyl Substitution

The 2-methyl-3-carbonitrile substitution pattern in the target compound generates two adjacent sp³ stereocenters (C2 and C3), enabling four possible stereoisomers (two enantiomeric cis pairs and two enantiomeric trans pairs) [1]. In contrast, 3-methylazetidine-3-carbonitrile hydrochloride (CAS 936850-33-8) features a geminal dimethyl-like quaternary center at C3, resulting in an achiral molecule with fundamentally different conformational constraints [2]. This structural difference is critical: the target compound can be resolved into enantiopure intermediates for asymmetric synthesis, whereas the 3-methyl analog cannot provide chirality at the nitrile-bearing carbon. The defined atom stereocenter count for the cis isomer of the target compound is 4 (two per free base unit in the dihydrochloride crystal form) [1].

Medicinal Chemistry Chiral Building Blocks Stereochemical SAR

Hydrogen Bond Profile and Conformational Rigidity Comparison

The target compound in its free base form has a computed XLogP3 of -0.3, with 1 hydrogen bond donor (ring NH) and 2 hydrogen bond acceptors (nitrile N and ring N), and an exact mass of 96.068748264 g/mol, yielding a heavy atom count of 7 . In contrast, 2-(azetidin-3-yl)acetonitrile hydrochloride (CAS 1423057-36-6, same MW 132.59 and formula C₅H₉ClN₂) extends the nitrile group via a methylene (-CH₂-) spacer, altering the spatial vector of the nitrile and increasing conformational flexibility . The direct attachment of the nitrile to the azetidine ring in the target compound constrains the cyano group orientation and reduces the number of rotatable bonds (0 for the free base) compared to the methylene-linked analog (1 additional rotatable bond), a difference that significantly impacts binding entropy in target engagement .

Physicochemical Profiling Fragment-Based Drug Design Ligand Efficiency Metrics

Commercial Purity Benchmarking and Storage Specifications

Aladdin Scientific supplies the target compound with a certified purity specification of ≥97% (HPLC/GC), with storage strictly at 2–8°C under wet ice cold-chain shipping, reflecting the hydrochloride salt's thermal lability . In comparison, the unsubstituted azetidine-3-carbonitrile hydrochloride (CAS 345954-83-8) is also available at ≥97% purity but with ambient storage tolerance, as indicated by multiple vendors . The 3-methyl regioisomer (CAS 936850-33-8) carries a typical vendor purity specification of ≥95% to ≥97% depending on supplier, although the Aladdin listing for this analog additionally requires argon-charged storage at 2–8°C, suggesting higher sensitivity to atmospheric oxidation than the target compound . The target compound's commercial catalog number (Aladdin M632357) provides traceable lot-specific certificates of analysis, enabling procurement teams to verify purity on a per-batch basis .

Procurement Quality Control Building Block Sourcing Analytical Specifications

Constitutional Isomer Differentiation: C3-Nitrile vs. N-Nitrile

The target compound carries the nitrile substituent at the C3 position of the azetidine ring (carbon-attached), whereas the constitutional isomer (R)-2-methyl-1-azetidinecarbonitrile (CAS 52730-19-5, MW 96.1304, same formula C₅H₈N₂) bears the nitrile at the ring nitrogen (N-attached), producing a fundamentally different electronic and reactivity profile [1]. The N-nitrile isomer acts as an N-cyano derivative, susceptible to hydrolysis to the corresponding urea under acidic or basic conditions, whereas the C3-nitrile in the target compound is a hydrocarbon-attached nitrile with distinct stability and synthetic derivatization pathways (reduction to amine, hydrolysis to carboxylic acid, or cycloaddition chemistry) . The NIST Chemistry WebBook lists both isomers under the same molecular formula C₅H₈N₂, confirming their constitutional isomer relationship [1].

Constitutional Isomerism Synthetic Intermediate Selection Regiochemical Purity

Azetidine Ring Size Advantage vs. Pyrrolidine and Piperidine

The azetidine ring in the target compound provides a four-membered nitrogen heterocycle scaffold that serves as a conformationally constrained bioisostere of pyrrolidine (5-membered) and piperidine (6-membered) rings commonly employed in drug discovery [1]. A comprehensive systematic study of fluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that ring size directly modulates pKa, LogP, and intrinsic microsomal clearance, with azetidines exhibiting distinct physicochemical property space compared to larger-ring analogs [2]. Specifically, azetidines generally display reduced basicity (lower pKa) and modulated lipophilicity relative to their pyrrolidine and piperidine counterparts, which can translate to improved membrane permeability and reduced off-target ion channel activity [2]. The 2-methyl-3-carbonitrile substitution further constrains the azetidine ring conformation by introducing steric bias at C2, distinguishing it from unsubstituted azetidine-3-carbonitrile building blocks [3].

Bioisostere Design Conformational Restriction Pharmacokinetic Optimization

Price and Availability Tier in the Specialty Building Block Market

The target compound is positioned in the specialty research chemical tier with Aladdin Scientific pricing at $255.90/100mg, $410.90/250mg, and $1,024.90/1g, with a lead time of 8–12 weeks reflecting its made-to-order or limited-inventory status . By comparison, the simpler azetidine-3-carbonitrile hydrochloride (CAS 345954-83-8, lacking the 2-methyl group) is priced at approximately ¥248.80/5g (ca. $34/5g) from Chinese domestic suppliers, reflecting a roughly 150-fold lower unit cost at gram scale due to its established manufacturing routes and higher demand [1]. CymitQuimica lists the target compound at €466.00/100mg (approximately $505/100mg), confirming the European specialty chemical pricing tier . This cost differential is consistent with the added synthetic complexity of introducing the 2-methyl substituent while retaining the 3-nitrile functionality on the strained four-membered ring.

Procurement Budgeting Building Block Cost Analysis Supply Chain Assessment

Optimal Procurement and Application Scenarios


Chiral Fragment Library Construction for Kinase Inhibitor Discovery

When building a fragment library for kinase inhibitor screening where stereochemistry-driven selectivity is paramount, the target compound's two adjacent sp³ stereocenters provide four stereoisomeric possibilities that can be individually resolved and screened [1]. This contrasts with the achiral 3-methylazetidine-3-carbonitrile analog, which cannot contribute stereochemical diversity to the library. The constrained azetidine scaffold, with its distinct pKa–LogP parameter space relative to pyrrolidine/piperidine fragments, offers a differentiated physicochemical starting point for hit identification as established by Melnykov et al. (2023) [2]. The direct C3-nitrile attachment (zero rotatable bonds in the free base) further ensures that binding entropy losses upon target engagement are minimized, a key consideration in fragment-based drug design where ligand efficiency metrics drive candidate prioritization .

Enantioselective Synthesis of Constrained Peptidomimetics

Programs developing constrained peptidomimetics—where the azetidine ring serves as a proline bioisostere or a turn-inducing element—benefit from the target compound's dual functional handles: the secondary amine (deprotected from the hydrochloride salt) for amide bond formation and the C3-nitrile for conversion to carboxylic acid, amide, or amine derivatives [1]. The 2-methyl substituent introduces steric bias that can influence cis/trans amide bond geometry in downstream peptidomimetic products. Unlike the N-nitrile constitutional isomer (CAS 52730-19-5), which would undergo hydrolysis to a urea rather than a carboxylic acid, the target compound's C3-nitrile follows predictable derivatization pathways compatible with solid-phase peptide synthesis [2]. The ≥97% commercial purity with batch-specific certificates of analysis ensures reproducible coupling efficiency .

SAR Exploration of Nitrile Vector Geometry

For medicinal chemistry teams investigating the optimal spatial orientation of a nitrile group for target protein interaction (e.g., as a hydrogen bond acceptor or dipole-interacting moiety), the target compound provides a nitrile directly attached to the azetidine C3 position with a well-defined vector [1]. This contrasts with 2-(azetidin-3-yl)acetonitrile hydrochloride (CAS 1423057-36-6), where the methylene spacer introduces both a different nitrile trajectory and an additional rotatable bond [2]. Systematic comparison of these two building blocks in parallel SAR arrays can deconvolute the contributions of nitrile geometry versus conformational flexibility to target binding affinity. The cold-chain shipping requirement (2–8°C, wet ice) necessitates advance procurement planning but also indicates that the supplier has validated thermal stability parameters relevant to long-term compound storage in screening collections .

Metabolic Stability Optimization via Azetidine Bioisosteric Replacement

When a lead series containing a piperidine or pyrrolidine moiety exhibits suboptimal metabolic stability or off-target pharmacology (e.g., hERG channel inhibition related to amine basicity), the target compound can serve as a precursor for azetidine-based bioisosteric replacement [1]. The systematic study by Melnykov et al. (2023) demonstrated that azetidines occupy a distinct pKa–LogP parameter space with generally reduced basicity compared to larger-ring saturated amines, which can translate to improved metabolic stability and reduced off-target ion channel activity [2]. The 2-methyl-3-carbonitrile substitution on the azetidine core provides additional handles for tuning lipophilicity (XLogP3 = -0.3 for the free base) compared to unsubstituted azetidine-3-carbonitrile, which lacks the steric and electronic modulation of the 2-methyl group .

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